Cas no 926245-97-8 (N-(3,3-Dimethylbutan-2-yl)cyclopropanamine)
N-(3,3-Dimethylbutan-2-yl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
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- N-(3,3-dimethylbutan-2-yl)cyclopropanamine
- CID 16774356
- N-(3,3-Dimethylbutan-2-yl)cyclopropanamine
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- Inchi: 1S/C9H19N/c1-7(9(2,3)4)10-8-5-6-8/h7-8,10H,5-6H2,1-4H3
- InChI Key: LTQQLLZCUAPAEC-UHFFFAOYSA-N
- SMILES: N(C(C)C(C)(C)C)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 108
- XLogP3: 2.5
- Topological Polar Surface Area: 12
N-(3,3-Dimethylbutan-2-yl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N297376-100mg |
n-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N297376-500mg |
n-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | N297376-1g |
n-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F1967-9366-0.25g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F1967-9366-0.5g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F1967-9366-1g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-9366-2.5g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F1967-9366-5g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-9366-10g |
N-(3,3-dimethylbutan-2-yl)cyclopropanamine |
926245-97-8 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
N-(3,3-Dimethylbutan-2-yl)cyclopropanamine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on N-(3,3-Dimethylbutan-2-yl)cyclopropanamine
Professional Introduction to N-(3,3-Dimethylbutan-2-yl)cyclopropanamine (CAS No. 926245-97-8)
N-(3,3-Dimethylbutan-2-yl)cyclopropanamine, identified by the CAS number 926245-97-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in various biochemical and medicinal contexts. The structural motif of this compound, particularly the cyclopropanamine moiety and the bulky 3,3-dimethylbutyl group, suggests a range of possible interactions with biological targets, making it a valuable subject for further investigation.
The cyclopropanamine functional group is known for its ability to engage in hydrogen bonding and hydrophobic interactions, which are critical factors in drug design. The presence of the 3,3-dimethylbutyl group adds steric bulk to the molecule, potentially influencing its binding affinity and selectivity. These structural characteristics make N-(3,3-Dimethylbutan-2-yl)cyclopropanamine a promising candidate for developing novel therapeutic agents.
In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The structural framework of N-(3,3-Dimethylbutan-2-yl)cyclopropanamine bears resemblance to certain bioactive molecules that have shown efficacy in preclinical studies. For instance, compounds with similar cyclopropanamine scaffolds have been investigated for their potential role in modulating neurotransmitter systems, which could have implications for treating conditions such as depression and anxiety.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for drug discovery. The unique combination of structural features allows for diverse chemical modifications, enabling researchers to optimize its pharmacological properties. Current research efforts are focused on synthesizing derivatives of N-(3,3-Dimethylbutan-2-yl)cyclopropanamine that exhibit enhanced binding affinity and reduced toxicity. These derivatives are being evaluated in vitro and in vivo to assess their potential therapeutic efficacy.
The synthesis of N-(3,3-Dimethylbutan-2-yl)cyclopropanamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiopurity. These synthetic approaches not only highlight the technical expertise required but also underscore the importance of innovative methods in modern drug development.
The pharmacokinetic properties of N-(3,3-Dimethylbutan-2-yl)cyclopropanamine are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its suitability as a drug candidate. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, which could enhance its bioavailability and therapeutic window. Further studies are needed to confirm these findings and to identify any potential metabolic pathways that could lead to the formation of active or inactive metabolites.
In conclusion, N-(3,3-Dimethylbutan-2-yl)cyclopropanamine (CAS No. 926245-97-8) represents a significant advancement in the field of chemical and pharmaceutical research. Its unique structural features and potential applications in drug discovery make it a compound of great interest. As research continues to uncover new insights into its pharmacological properties and synthetic methodologies, it is expected that this molecule will play a crucial role in the development of novel therapeutic agents.
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